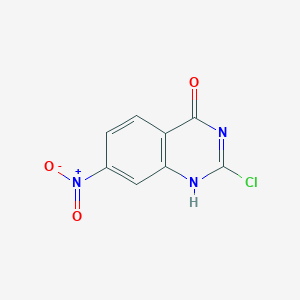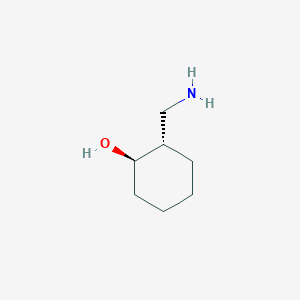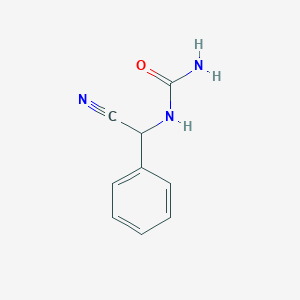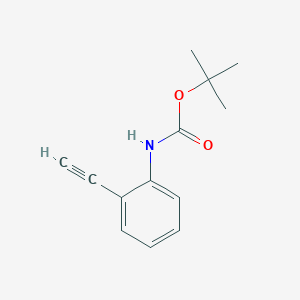
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, also known as 6-Bromoindenone, is a heterocyclic organic compound belonging to the indene family. 6-Bromoindenone is an important intermediate in the synthesis of various organic compounds due to its versatile reactivity. It is a colorless solid and has a melting point of 116-118°C. It can be synthesized from various starting materials, including indene and bromine, and has been used in numerous research studies.
Scientific Research Applications
Chemical Properties and Structure
The compound “6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one” has the molecular formula C9H8O and a molecular weight of 132.1592 . It’s also known as 1H-Inden-1-one, 2,3-dihydro- .
Organic Synthesis
This compound is often used in organic synthesis . Its structure contains an indene ring, which is a key component in many complex organic molecules. This makes it a valuable starting material in the synthesis of a wide range of organic compounds.
Fluorescent Tagging
The compound is commonly used in fluorescent tagging . The presence of the indene ring in its structure can emit fluorescence under certain conditions, making it useful for tagging and tracking various biological and chemical processes.
Material Science
In the field of material science, this compound has potential applications due to the presence of the indene ring . It can be used in the development of new materials with unique properties, such as high strength, light weight, or resistance to certain environmental conditions.
Pharmaceutical Research
In pharmaceutical research, this compound could be used as a building block in the synthesis of new drugs . Its unique structure could potentially contribute to the development of drugs with novel mechanisms of action.
Dye and Pigment Industry
The indene ring in its structure can be used in the dye and pigment industry . It can be used to create dyes and pigments with a wide range of colors and properties.
properties
IUPAC Name |
6-bromo-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJKJIUETGRADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441438 | |
| Record name | 6-Bromo-2-methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
176088-59-8 | |
| Record name | 6-Bromo-2-methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





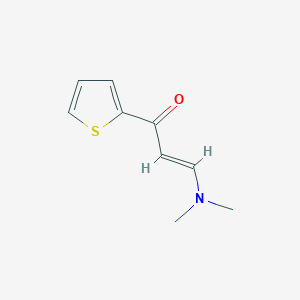

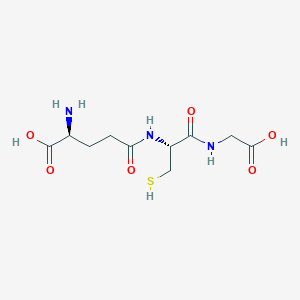



![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
